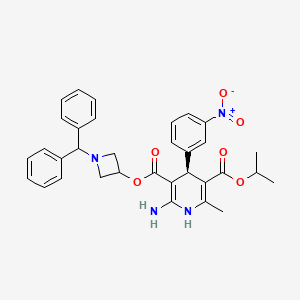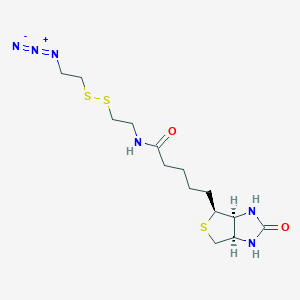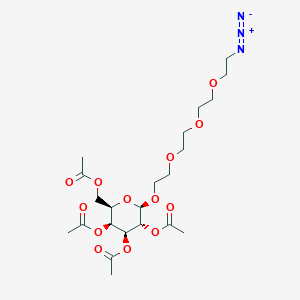
叠氮-PEG4-四乙酰-β-D-葡萄糖
描述
Azido-PEG4-tetra-Ac-beta-D-glucose is a chemical compound that contains several functional groups, including an azide group, a PEG (polyethylene glycol) chain, and a tetra-acetyl-beta-D-glucose group . It is a polyethylene glycol (PEG) based PROTAC linker utilized for the synthesis of PROTACs .
Synthesis Analysis
Azido-PEG4-tetra-Ac-beta-D-glucose is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Azido-PEG4-tetra-Ac-beta-D-glucose is C22H35N3O13, and its molecular weight is 549.53 .Chemical Reactions Analysis
The azide group in Azido-PEG4-tetra-Ac-beta-D-glucose enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis
Azido-PEG4-tetra-Ac-beta-D-glucose has a molecular weight of 549.53 and a molecular formula of C22H35N3O13 .科学研究应用
Proteomics Research
“Azido-PEG4-tetra-Ac-beta-D-glucose ” is a biochemical that’s used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations to understand their functions in complex biological systems.
Synthesis of PROTACs
PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use the cell’s own disposal system to get rid of disease-causing proteins. “Azido-PEG4-tetra-Ac-beta-D-glucose ” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It’s used to connect the ligand for the target protein and the ligand for an E3 ubiquitin ligase, which is responsible for protein degradation.
Targeted Protein Degradation
As a component in PROTACs, this compound plays a role in targeted protein degradation . This is a process that selectively degrades certain proteins within the cell. It’s a promising strategy for the treatment of diseases caused by harmful proteins.
作用机制
Target of Action
Azido-PEG4-tetra-Ac-beta-D-glucose is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an azide group , which is highly reactive and typically used in “Click” reactions . It also contains a polyethylene glycol (PEG) chain with four ethylene glycol units (PEG4), which increases the compound’s solubility and flexibility . The compound’s interaction with its targets leads to the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex then undergoes ubiquitination, marking the target protein for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Azido-PEG4-tetra-Ac-beta-D-glucose is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, PROTACs like Azido-PEG4-tetra-Ac-beta-D-glucose can influence various downstream effects depending on the function of the target protein.
Pharmacokinetics
The presence of the peg4 chain and d-glucose in the compound likely enhance its solubility, which could potentially improve itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of Azido-PEG4-tetra-Ac-beta-D-glucose is the degradation of its target proteins . This can lead to a variety of molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
The action of Azido-PEG4-tetra-Ac-beta-D-glucose can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules that can react with the azide group or interfere with the ubiquitin-proteasome system could potentially influence the compound’s efficacy and stability .
安全和危害
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCSGRZSLBMCF-CDJZJNNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-tetra-Ac-beta-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



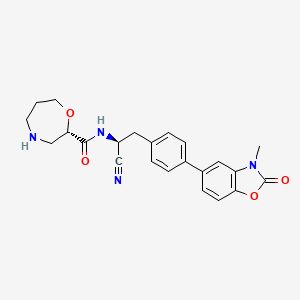
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)

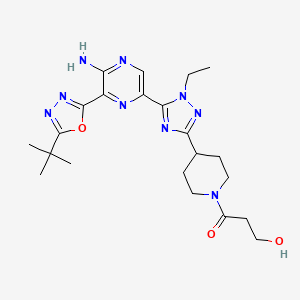

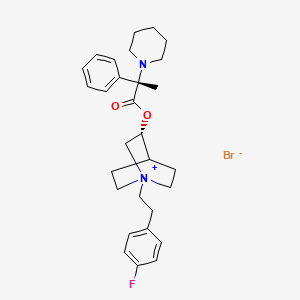
![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)

